An In-Depth Technical Guide to Tris(trimethylsilyl) borate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Tris(trimethylsilyl) borate: Properties, Synthesis, and Applications
Introduction: Unveiling a Multifaceted Reagent
Tris(trimethylsilyl) borate, systematically named boric acid tris(trimethylsilyl) ester and often abbreviated as TMSB, is a versatile organoboron compound with the chemical formula B(OSi(CH₃)₃)₃.[1][2][3] This clear, colorless liquid has garnered significant attention across diverse scientific fields, from its pivotal role in enhancing the performance of high-voltage lithium-ion batteries to its utility as a strategic reagent in organic synthesis.[1][4] Its unique structure, featuring a central boron atom bonded to three trimethylsiloxy groups, imparts a distinct combination of reactivity and stability, making it an invaluable tool for researchers and professionals in materials science and drug development. This guide provides a comprehensive exploration of the physical and chemical properties of Tris(trimethylsilyl) borate, its synthesis, and its key applications, grounded in established scientific principles and practical insights.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe application in research and development. The properties of Tris(trimethylsilyl) borate are summarized below.
Physical Characteristics
Tris(trimethylsilyl) borate is a liquid at room temperature with a relatively low melting point and a high boiling point, indicative of its molecular weight and intermolecular forces.[1] It is miscible with a wide range of common organic solvents, a property that is crucial for its application in various reaction media.[5]
| Property | Value |
| Molecular Formula | C₉H₂₇BO₃Si₃ |
| Molecular Weight | 278.38 g/mol |
| Appearance | Clear, colorless liquid |
| Melting Point | -35 °C |
| Boiling Point | 186 °C (lit.) |
| Density | 0.831 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.386 (lit.) |
Chemical Identity and Stability
From a chemical standpoint, Tris(trimethylsilyl) borate is characterized by the presence of both boron-oxygen and silicon-oxygen bonds. The trimethylsilyl groups are sterically bulky, which contributes to the compound's stability. However, it is sensitive to moisture and will slowly hydrolyze in the presence of water to form boric acid and trimethylsilanol.[1] This reactivity is a key consideration for its handling and storage, which should be under inert and dry conditions.
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic techniques are essential for confirming the identity and purity of Tris(trimethylsilyl) borate. Below is a summary of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A single resonance is also anticipated for the nine equivalent methyl carbons of the trimethylsilyl groups.
-
¹¹B NMR: The ¹¹B nucleus is NMR active and provides valuable information about the coordination environment of the boron atom. For three-coordinate borate esters, the chemical shift is typically in the range of +18 to +20 ppm.[6][7]
-
²⁹Si NMR: The ²⁹Si NMR spectrum would show a single resonance corresponding to the three equivalent silicon atoms. The chemical shift would be indicative of a silicon atom single-bonded to an oxygen atom.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of Tris(trimethylsilyl) borate is dominated by strong absorptions corresponding to the vibrations of the Si-O, B-O, and Si-C bonds. Key expected vibrational bands include:
-
B-O stretching: Strong bands in the region of 1300-1400 cm⁻¹.[10]
-
Si-O stretching: Strong, broad bands typically observed between 1000 and 1100 cm⁻¹.
-
Si-C stretching and bending: Characteristic absorptions for the trimethylsilyl groups, including a strong, sharp band around 1250 cm⁻¹ (symmetric deformation) and bands in the 750-870 cm⁻¹ region (rocking).[11]
Synthesis of Tris(trimethylsilyl) borate: Pathways to a Versatile Reagent
Several synthetic routes to Tris(trimethylsilyl) borate have been reported, with the choice of method often depending on the desired scale, purity, and available starting materials.
Reaction of Trimethylsilyl Chloride with Boric Acid
A common laboratory-scale synthesis involves the reaction of trimethylsilyl chloride with boric acid in the presence of a base, such as triethylamine, to neutralize the liberated HCl.[4] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of boric acid are successively replaced by trimethylsiloxy groups.
Caption: Synthesis of Tris(trimethylsilyl) borate from boric acid and trimethylsilyl chloride.
Experimental Protocol:
-
To a stirred suspension of boric acid in a suitable anhydrous solvent (e.g., diethyl ether or toluene) under an inert atmosphere, add triethylamine.
-
Cool the mixture in an ice bath and add trimethylsilyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation to yield pure Tris(trimethylsilyl) borate.[4]
Reaction with Hexamethyldisilazane
An alternative synthesis that avoids the formation of a salt byproduct involves the reaction of boric acid with hexamethyldisilazane ((CH₃)₃Si)₂NH.[12] This reaction proceeds with the liberation of ammonia as the only byproduct, which can be easily removed from the reaction mixture.
Experimental Protocol:
-
Combine boric acid and hexamethyldisilazane in a reaction vessel equipped with a condenser and a gas outlet.
-
Heat the mixture with stirring at a temperature between 60-150 °C for 5-10 hours. Ammonia gas will be evolved during the reaction.[12]
-
After the reaction is complete, the crude product can be purified by washing with water, drying, and subsequent fractional distillation.[12]
Key Applications in Research and Development
The unique chemical properties of Tris(trimethylsilyl) borate have led to its application in several high-technology areas.
Electrolyte Additive in Lithium-Ion Batteries
One of the most significant applications of Tris(trimethylsilyl) borate is as an electrolyte additive to enhance the performance and lifespan of high-voltage lithium-ion batteries.[1]
Mechanism of Action: Tris(trimethylsilyl) borate functions by participating in the formation of a stable solid electrolyte interphase (SEI) on the surface of the cathode.[13] During the initial charging cycles, it is preferentially oxidized on the cathode surface, creating a protective layer rich in boron and silicon species. This SEI layer passivates the electrode surface, preventing the decomposition of the electrolyte at high voltages and suppressing detrimental side reactions.[14] The result is improved capacity retention, enhanced cycling stability, and better performance at elevated temperatures.[1]
Caption: Role of Tris(trimethylsilyl) borate in SEI formation on a battery cathode.
Reagent in Organic Synthesis
Tris(trimethylsilyl) borate also serves as a versatile reagent in organic synthesis with several key applications:
-
Protection of Alcohols: It can be used to protect hydroxyl groups, particularly in sensitive or sterically hindered molecules. The reaction forms a stable boronate ester that can be cleaved under mild acidic conditions.[4]
-
Preparation of Boron Reagents: It acts as a source of boron for the synthesis of other important boron-containing compounds, such as boronic acids and boronate esters, which are crucial intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling.[4]
-
Lewis Acid Catalyst: The electron-deficient boron center in Tris(trimethylsilyl) borate allows it to function as a mild Lewis acid catalyst in various organic transformations, including rearrangement reactions.[4]
Safety, Handling, and Storage
As a reactive chemical, proper handling and storage of Tris(trimethylsilyl) borate are essential.
-
Hazards: It is a flammable liquid and vapor. It can cause skin, eye, and respiratory irritation.[11]
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Use personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from ignition sources.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[1]
Conclusion: A Reagent of Growing Importance
Tris(trimethylsilyl) borate is a compound with a unique and valuable set of properties that have established its importance in both materials science and organic chemistry. Its role in advancing lithium-ion battery technology is particularly noteworthy, offering a practical solution to the challenge of electrolyte stability at high voltages. For the synthetic chemist, it provides a versatile tool for protection, borylation, and catalysis. As research in these fields continues to progress, the demand for and applications of this multifaceted reagent are poised to expand further.
References
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- (n.d.). 29Si NMR.
- A method for synthesis and purification of tris(trimethylsilyl) borate suitable for use as electrolyte additive. (n.d.).
- Tris(trimethylsilyl)borate as electrolyte additive to improve performance of lithium-ion batteries | Request PDF. (2025, August 10).
- TRIS-(TRIMETHYLSILYL)-BORAZINE - Optional[11B NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022, November 7). NIH.
- Tris(trimethylsilyl) borate as an electrolyte additive to improve the cyclability of LiMn2O4 cathode for lithium-ion battery | Request PDF. (2025, August 10).
- 4325-85-3 | Tris(trimethylsilyl)
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
- NMR Chemical Shifts. (n.d.).
- Boron NMR. (n.d.).
- Thermogravimetric analysis (TGA, DTG) traces showing the decomposition of compounds 1 and 2 in an inert (Ar) atmosphere. (n.d.).
- Ab initio study of the operating mechanisms of tris(trimethylsilyl) phosphite as a multifunctional additive for Li-ion batteries | Request PDF. (n.d.).
- Effect of tris(trimethylsilyl)borate on the high voltage capacity retention of LiNi0.5Co0.2Mn0.3O2/graphite cells | Request PDF. (2025, August 10).
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIV
- Lithium Batteries and the Solid Electrolyte Interphase (SEI)—Progress and Outlook. (n.d.). iris univpm.
- What is the SEI, and what effect does it have on the battery?
- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. (n.d.).
- SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. (n.d.). Semantic Scholar.
- Tris(trimethylsilyl)
- Tris(trimethylsilyl) Borate 97.0+%, TCI America™. (n.d.). Fisher Scientific.
- Tris(trimethylsilyl) borate: A Versatile Reagent for Organic Synthesis. (n.d.).
- Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17).
- Lithium Batteries and the Solid Electrolyte Interphase (SEI)—Progress and Outlook. (2023, January 20).
- NMR Chemical Shifts. (n.d.).
- Si NMR Some Practical Aspects. (n.d.). Pascal-Man.
- FT-IR spectra of a) H 3 BO 3 crystals, b) TeO 2 crystals, c) Gd 2 O 3.... (n.d.).
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark. (2024, March 9). MDPI.
- 1 H and 29 Si NMR spectra of catalyst 17 and excess HSiCl 3. (n.d.).
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.).
- The hydrolysis of alkyl bor
- FT-IR spectrum of trimethyl borate and trimethoxy boroxine. (n.d.).
- Tris(trimethylsilyl) borate, 9 | 348635-25G | SIGMA-ALDRICH | SLS Ireland. (n.d.).
- Tris(trimethylsilyl)
- TRIS-(TRIMETHYLSILYLOXY)-BORANE - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- (PDF) Synthesis of high-purity tris(trimethylsilyl) borate. (2025, August 10).
- Kinetic analysis of thermal decomposition of boric acid
- thermogravimetric analysis (TGA)
- Thermogravimetric Analysis (TGA) for Determining Material Stability and Composition in Battery Components. (2025, July 24). LabX.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.).
- Tris(trimethylsilyl)
Sources
- 1. Tris(trimethylsilyl) borate | 4325-85-3 [chemicalbook.com]
- 2. Tris(trimethylsilyl) Borate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Tris(trimethylsilyl) borate 99 4325-85-3 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Tris(trimethylsilyl) borate(4325-85-3) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
